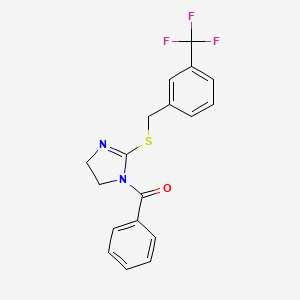

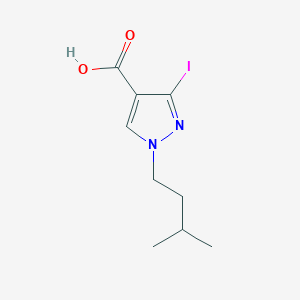

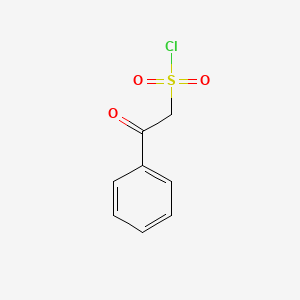

phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the thioether group, and the imidazole ring. For example, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition . The sulfur atom in the thioether group could act as a nucleophile in certain reactions. The imidazole ring, being aromatic, is relatively stable but can participate in electrophilic substitution reactions.Applications De Recherche Scientifique

Synthesis and Characterization

- A study explored the synthesis and characterization of oligobenzimidazoles, including similar compounds, investigating their electrochemical, electrical, optical, thermal, and rectification properties. These compounds were synthesized through oxidative polycondensation and characterized using spectroscopic techniques, revealing their potential in electronic and optical applications (Anand & Muthusamy, 2018).

- Another research focused on the solvent-free microwave-assisted synthesis of substituted phenyl methanones, assessing their antimicrobial activity. These compounds were synthesized under both conventional and microwave irradiation conditions, and their structures were elucidated using spectroscopic methods (Ashok et al., 2017).

Application in Corrosion Inhibition

- Imidazole-based molecules, including derivatives of phenyl methanones, were examined for their effectiveness in inhibiting corrosion of carbon steel in an acidic medium. The study combined experimental and molecular modeling approaches to highlight the correlation between molecular properties and corrosion inhibition efficiency (Costa et al., 2021).

Optical and Thermal Properties

- Research on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, achieved through a one-pot, three-component condensation process, revealed significant optical properties. These compounds demonstrated absorption and fluorescence spectra with remarkable Stokes' shift range, indicating their potential use as low-cost emitters in luminescent materials (Volpi et al., 2017).

Antimicrobial and Antimycobacterial Evaluation

- A series of derivatives were synthesized and screened for their antimicrobial and antimycobacterial activities. Some compounds demonstrated potent activity comparable to standard drugs, highlighting their potential as leads for developing new antimicrobial agents (Narasimhan et al., 2011).

Propriétés

IUPAC Name |

phenyl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2OS/c19-18(20,21)15-8-4-5-13(11-15)12-25-17-22-9-10-23(17)16(24)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQKYBYONQBRKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2586742.png)

![(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2586743.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2586744.png)

![2-Amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586747.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2586756.png)